4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Description
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound features a piperidine ring substituted with a 3,5-dimethyl-1,2,4-triazole moiety, making it an interesting subject for various chemical and pharmaceutical studies .
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-8(2)13(7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPPPXAGUDHXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660443 | |
| Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795310-52-0 | |
| Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine typically involves the reaction of 1-benzyl-4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine with suitable reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine, exhibit significant antimicrobial properties. A study demonstrated that piperidine derivatives showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibiotics or treatments for bacterial infections.
Enzyme Inhibition
The compound's structure suggests it may inhibit specific enzymes involved in various metabolic pathways. For instance, compounds with similar triazole moieties have been studied for their ability to inhibit acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and managing urea levels in the body . This positions this compound as a candidate for further research in enzyme inhibition.
Neuropharmacological Effects
Piperidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems. The ability of this compound to cross the blood-brain barrier may allow it to be explored for treating neurological disorders such as mild cognitive impairment or Alzheimer's disease .
Anticancer Potential
Preliminary studies suggest that compounds related to this compound may inhibit cancer cell proliferation. Research on similar compounds indicates their potential use as anti-cancer agents by targeting specific cellular pathways involved in tumor growth .
Study on Antimicrobial Activity
A comprehensive study synthesized various piperidine derivatives and assessed their antimicrobial efficacy. The findings indicated that some derivatives exhibited significant antibacterial activity against a range of bacterial strains. The most active compounds were identified for their potential as new antibacterial agents .
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, several piperidine derivatives were evaluated for their ability to inhibit acetylcholinesterase. The results showed promising IC values for certain compounds, suggesting a strong potential for treating Alzheimer's disease through cholinergic modulation .
Neuroprotective Effects
Research into the neuroprotective properties of triazole-containing compounds has shown that they can modulate neurotransmitter systems effectively. This opens avenues for exploring this compound in neuropharmacology .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 4-(3-Ethyl-5-methyl-1,2,4-triazol-4-yl)piperidine
- 4-(3,5-Dimethyl-1,2,4-triazol-4-yl)benzoic acid
- 3,5-Diamino-1,2,4-triazole
Uniqueness: 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine is a heterocyclic compound with a molecular formula of CHN and a molecular weight of 180.25 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The structural representation of this compound can be summarized as follows:
- Molecular Formula : CHN
- SMILES Notation : CC1=NN=C(N1C2CCNCC2)C
- InChIKey : XBPPPXAGUDHXJQ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have highlighted the compound's antimicrobial properties. For instance:
- Study Findings : A study on related triazole compounds demonstrated that modifications in the triazole ring could enhance antimicrobial activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| This compound | TBD (To be determined in further studies) |
Anticancer Activity
Research has also explored the potential anticancer effects of triazole derivatives. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
- Case Study : A related triazole compound exhibited significant cytotoxicity against HeLa and A375 cell lines with IC values below 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| A375 | 7.2 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazole compounds are known to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : These compounds may act as ligands for various receptors implicated in disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
